

Application Notes and Protocols for OSI-930 Xenograft Model

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Compound of Interest

Compound Name: *Osi-930*

Cat. No.: *B1683839*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the **OSI-930** xenograft model to evaluate its anti-tumor efficacy in preclinical settings. **OSI-930** is an orally active, selective inhibitor of the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in both tumor cell proliferation and angiogenesis.^{[1][2]}

Mechanism of Action

OSI-930 is a multi-targeted tyrosine kinase inhibitor that potently inhibits c-Kit and VEGFR-2 (also known as KDR).^{[1][3]} The inhibition of c-Kit signaling is intended to reduce cancer cell proliferation and induce apoptosis in tumors driven by this pathway.^{[1][4]} Simultaneously, by inhibiting VEGFR-2, **OSI-930** blocks the primary pathway for tumor angiogenesis, which is essential for the growth of nearly all solid tumors.^{[1][5]} Preclinical studies have demonstrated the efficacy of **OSI-930** in a broad range of tumor models, including small cell lung cancer, colorectal carcinoma, and glioblastoma.^{[1][6]}

Signaling Pathway

The binding of stem cell factor (SCF) to c-Kit and VEGF to VEGFR-2 triggers dimerization and autophosphorylation of the receptors, initiating downstream signaling cascades.^{[4][7][8]} These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for cell proliferation, survival, and migration.^{[9][10][11]} **OSI-930** exerts its anti-tumor effects by blocking these initial activation steps.

Figure 1: OSI-930 Signaling Pathway Inhibition.

Experimental Protocol: OSI-930 Xenograft Model

This protocol outlines the in vivo evaluation of **OSI-930** in a subcutaneous xenograft model.

Cell Line and Culture

- **Cell Line:** NCI-H526 (human small cell lung cancer) or COLO 205 (human colorectal carcinoma) are examples of cell lines used in **OSI-930** preclinical studies.[\[6\]](#)
- **Culture Conditions:** Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Harvesting:** When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5×10^6 to 10×10^6 cells/100 μ L.

Animal Model

- **Species:** Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
- **Acclimatization:** Allow mice to acclimatize for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Tumor Implantation

- **Injection:** Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse using a 27-gauge needle.
- **Monitoring:** Monitor the mice daily for tumor growth. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

Experimental Design and Drug Administration

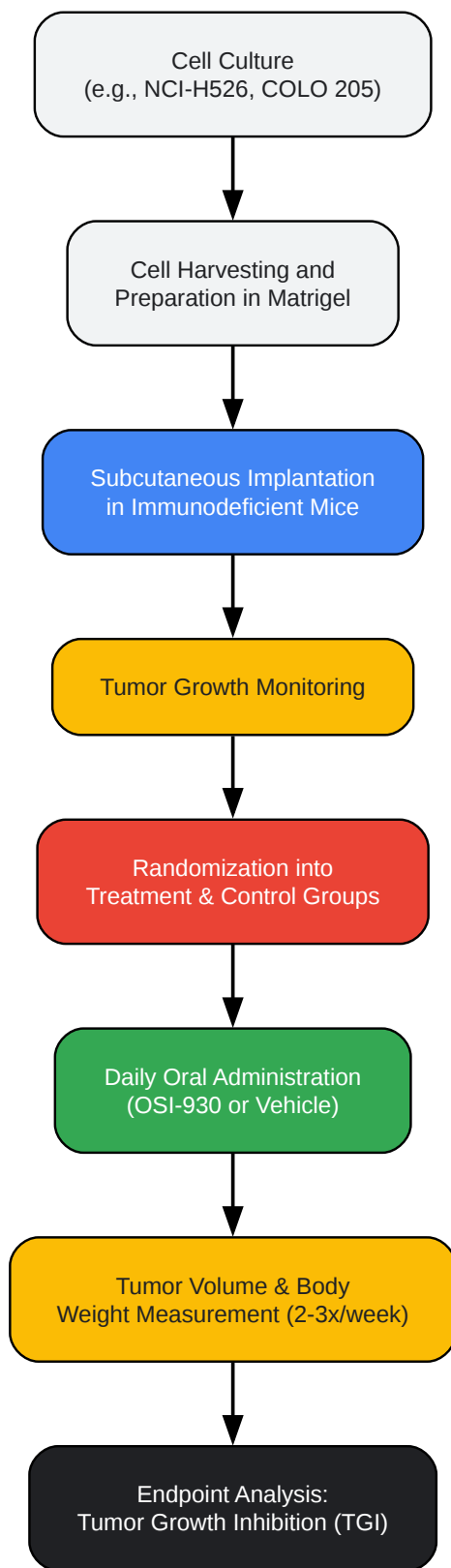
- **Tumor Growth:** Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

- **OSI-930 Formulation:** Prepare **OSI-930** in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
- **Dosing:**
 - **Treatment Group:** Administer **OSI-930** orally at a dose of 100-200 mg/kg, once daily.[6][12]
 - **Control Group:** Administer the vehicle alone following the same schedule.
- **Duration:** Continue treatment for 14-21 consecutive days.

Efficacy Endpoints and Monitoring

- **Tumor Volume:** Measure tumor volume and body weight 2-3 times per week.
- **Tumor Growth Inhibition (TGI):** Calculate TGI using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at final day} / \text{Mean tumor volume of control group at final day})] \times 100$.
- **Clinical Observations:** Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
- **Termination:** Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow



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Figure 2: OSI-930 Xenograft Model Workflow.

Quantitative Data Summary

The following table summarizes the anti-tumor activity of **OSI-930** in various preclinical xenograft models.

| Cell Line | Tumor Type | Dose (mg/kg, PO) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Tumor Growth Delay (Days) | Reference |
|-----------|--|------------------|------------------------|------------------------------------|---------------------------|----------------------|
| NCI-H526 | Small Cell Lung Cancer | 200 | Maintenance (Day 8-59) | - | 29 | [6] |
| SW48 | Colorectal Carcinoma | 200 | Maintenance (Day 8-21) | 84.4 | 6.8 | [6] |
| COLO 205 | Colorectal Carcinoma | 200 | Maintenance (Day 8-21) | 70.8 | 12.4 | [6] |
| COLO 205 | Colorectal Carcinoma | 100 | Concomitant (Day 1-14) | Increased by 15-20% | 2-3 fold increase | [6] |
| HMC-1 | Mast Cell Leukemia (mutant c-Kit) | 10-50 | Daily | Associated with antitumor activity | - | [12] |
| NCI-H526 | Small Cell Lung Cancer (wild-type c-Kit) | 100-200 | Daily | Significant antitumor activity | - | [12] |

Note: The efficacy of **OSI-930** can vary depending on the specific tumor model and the dosing regimen used. These data highlight the potential of **OSI-930** in tumors with different c-Kit

mutation statuses.[12][13]

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- To cite this document: BenchChem. [Application Notes and Protocols for OSI-930 Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683839#osi-930-xenograft-model-protocol]

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